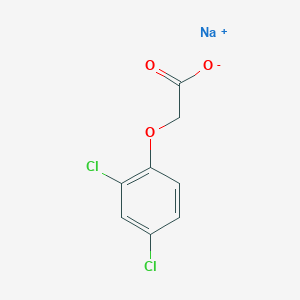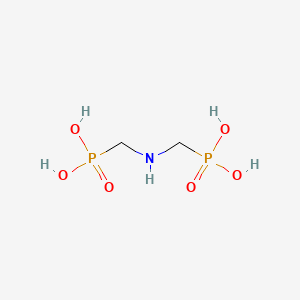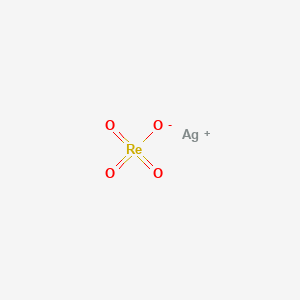
Cobalt(III)-dpm
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(III)-dpm, also known as Cobalt(III) dipivaloylmethane, is a coordination compound where cobalt is in the +3 oxidation state. This compound is part of a broader class of cobalt complexes that have significant applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(III)-dpm can be synthesized through various methods, including thermal decomposition of cobalt precursors and solvothermal methods. One common approach involves the reaction of cobalt(II) salts with dipivaloylmethane in the presence of an oxidizing agent to achieve the +3 oxidation state . The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
Cobalt(III)-dpm undergoes various chemical reactions, including:
Oxidation: Cobalt(III) can be reduced to cobalt(II) under certain conditions.
Reduction: The compound can be oxidized further in the presence of strong oxidizing agents.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperature and pressure to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield cobalt(II) complexes, while oxidation reactions can produce higher oxidation state cobalt compounds .
科学研究应用
Cobalt(III)-dpm has a wide range of applications in scientific research:
作用机制
The mechanism by which Cobalt(III)-dpm exerts its effects involves its ability to interact with biological molecules and generate reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to bind to specific molecular targets and disrupt cellular pathways is also a key aspect of its mechanism of action .
相似化合物的比较
Cobalt(III)-dpm can be compared with other cobalt(III) complexes such as Cobalt(III) acetylacetonate and Cobalt(III) chloride. While these compounds share some similarities in their coordination chemistry, this compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Cobalt(III) acetylacetonate
- Cobalt(III) chloride
- Cobalt(III) nitrate
- Cobalt(III) sulfate
属性
IUPAC Name |
cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJNARBHKKZST-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)




![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
